N'-(4-fluorobenzoyl)isonicotinohydrazide
Description
N'-(4-Fluorobenzoyl)isonicotinohydrazide is a hydrazone derivative synthesized via the condensation of isonicotinohydrazide with 4-fluorobenzoyl chloride or analogous reagents. Structurally, it features a fluorinated benzoyl group attached to the isonicotinohydrazide core, a design that combines the pharmacophoric elements of hydrazides and aromatic fluorination. Fluorine's electronegativity and small atomic radius enhance metabolic stability and binding affinity, making this compound a candidate for antimicrobial and antitumor applications .
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-3-1-9(2-4-11)12(18)16-17-13(19)10-5-7-15-8-6-10/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCUCRADEFUXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Table 1: Substituent Impact on Enzyme Inhibition and Binding
Mycobacterium tuberculosis enzyme; *Human ecto-5′-nucleotidase.
- Chlorine vs. Fluorine: The 4-chloro derivative exhibits stronger binding to microbial enzymes than isoniazid, but its Fe(III) complex shows a 150-fold improvement in inhibition constant (0.065 μM vs. 19.15 μM for the free ligand) due to metal coordination enhancing target interaction .
Pharmacokinetic Properties
Antimicrobial and Antitubercular Activity
- Chlorinated Derivatives: N'-(4-Chlorobenzoyl)isonicotinohydrazide shows superior antitubercular activity (ΔG = -6.64 kcal/mol) compared to isoniazid, with further enhancement upon Fe(III) coordination .
- Methoxy and Nitro Analogs: (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide () exhibits intermediate activity against E. coli, while nitro groups (e.g., in ) may enhance redox activity but increase toxicity.
Toxicity and Mutagenicity
Structural and Functional Unique Advantages of N'-(4-Fluorobenzoyl)isonicotinohydrazide
Fluorine-Specific Benefits: Enhanced binding affinity due to fluorine’s electronegativity and hydrophobic effects . Improved metabolic stability compared to non-fluorinated analogs (e.g., 4-chloro or methoxy derivatives).
Versatile Coordination Chemistry: Potential for metal complexation (e.g., Fe(III)), which could amplify antitubercular activity, as seen in chlorinated analogs .
Synergy with Hydrazide Core: The hydrazone group enables Schiff base formation, facilitating interactions with microbial enzymes (e.g., enoyl-ACP reductase) and metal ions in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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